molecular formula C6H5BF3KS B15297007 Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide

Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide

Cat. No.: B15297007
M. Wt: 216.08 g/mol
InChI Key: PFLAAOWMLIGBTJ-KSMVGCCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound features a trifluoroborate group attached to a thiophene ring via an ethenyl linkage, making it a valuable reagent in various chemical transformations .

Preparation Methods

The synthesis of potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide typically involves the reaction of a thiophene derivative with a boron reagent. One common method is the hydroboration of an alkyne followed by treatment with potassium hydrogen fluoride (KHF2) to yield the trifluoroborate salt . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide undergoes various chemical reactions, including:

Scientific Research Applications

Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide has several scientific research applications:

Mechanism of Action

The mechanism by which potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In the Suzuki–Miyaura coupling, the trifluoroborate group transfers to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide is unique compared to other organoboron compounds due to its stability and reactivity under various conditions. Similar compounds include:

Properties

Molecular Formula

C6H5BF3KS

Molecular Weight

216.08 g/mol

IUPAC Name

potassium;trifluoro-[(E)-2-thiophen-3-ylethenyl]boranuide

InChI

InChI=1S/C6H5BF3S.K/c8-7(9,10)3-1-6-2-4-11-5-6;/h1-5H;/q-1;+1/b3-1+;

InChI Key

PFLAAOWMLIGBTJ-KSMVGCCESA-N

Isomeric SMILES

[B-](/C=C/C1=CSC=C1)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CSC=C1)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.